![molecular formula C27H43Br2F2N5O B560326 PF 3084014 hydrobromide CAS No. 1962925-29-6](/img/structure/B560326.png)
PF 3084014 hydrobromide
説明
PF 3084014 hydrobromide, also known as Nirogacestat, is a potent γ-secretase inhibitor . It has IC50 values of 1.2 and 6.2 nM in whole cell and cell-free assays, respectively . It reduces Aβ in brain, CSF, and plasma in mice and guinea pigs .
Molecular Structure Analysis
The molecular formula of PF 3084014 hydrobromide is C27H41F2N5O.HBr . Its molecular weight is 651.47 g/mol . The chemical name is (2S)-2-[[ (2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide dihydrobromide .Physical And Chemical Properties Analysis
PF 3084014 hydrobromide is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .科学的研究の応用
Alzheimer’s Disease Research
PF 3084014 hydrobromide: is primarily recognized for its role in Alzheimer’s disease research due to its ability to inhibit γ-secretase . This enzyme is responsible for the production of β-amyloid peptides, which accumulate to form plaques in the brains of Alzheimer’s patients. By inhibiting γ-secretase, PF 3084014 hydrobromide can reduce the production of these peptides, potentially slowing the progression of the disease.
Cancer Therapy
Research has indicated that PF 3084014 hydrobromide may contribute to tumor suppression in various forms of cancer, including breast, pancreatic carcinoma, and hepatocellular carcinoma . It achieves this by inhibiting the Notch signaling pathway, which is often implicated in the development and progression of these cancers.
Treatment of Desmoid Tumors
Desmoid tumors, which are benign but can be aggressive and life-threatening due to their potential to invade nearby tissues, may also be treated with PF 3084014 hydrobromide . Its inhibition of the Notch signaling pathway can contribute to the suppression of these tumors .
Hematological Malignancies
PF 3084014 hydrobromide: has been shown to have antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) when used in combination with dexamethasone . This suggests its potential application in the treatment of certain blood cancers.
Pharmacokinetics and Dynamics
The compound is also valuable in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are crucial for developing therapeutic dosing regimens .
Combination Drug Therapy
Finally, the potential of PF 3084014 hydrobromide in combination drug therapy is being explored. Its use with other therapeutic agents could enhance efficacy and reduce side effects in the treatment of complex diseases like cancer .
作用機序
- Nirogacestat is an oral γ-secretase inhibitor . Its primary target is γ-secretase, a protease that cleaves various transmembrane proteins.
- By inhibiting Notch activation, nirogacestat suppresses tumor growth in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors .
Target of Action
Biochemical Pathways
Result of Action
将来の方向性
PF 3084014 hydrobromide has shown promising results in preclinical studies, particularly in the context of breast cancer . It demonstrated synergistic effects with docetaxel through multiple mechanisms . This provides a strong preclinical rationale for the clinical utility of PF 3084014 hydrobromide to improve taxane therapy .
特性
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYYZYDWLAIPW-KBVFCZPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Br2F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1962925-29-6 | |
Record name | Nirogacestat hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIROGACESTAT HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。